molecular formula C18H25NO4 B8148285 (S)-2-(Cbz-amino)-4-cyclohexylbutanoic acid

(S)-2-(Cbz-amino)-4-cyclohexylbutanoic acid

Cat. No.: B8148285
M. Wt: 319.4 g/mol
InChI Key: JKIBLMCGEXQOTF-INIZCTEOSA-N
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Description

(S)-2-(Cbz-amino)-4-cyclohexylbutanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and a cyclohexyl group on the butanoic acid backbone. The compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Cbz-amino)-4-cyclohexylbutanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate.

    Formation of the Cyclohexyl Group: The cyclohexyl group is introduced through an alkylation reaction. This can be done by reacting the protected amino acid with cyclohexyl bromide in the presence of a strong base like sodium hydride.

    Hydrolysis: The final step involves the hydrolysis of the ester group to yield the free carboxylic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Cbz-amino)-4-cyclohexylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl chloroformate in the presence of a base like sodium bicarbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different protecting groups.

Scientific Research Applications

(S)-2-(Cbz-amino)-4-cyclohexylbutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(Cbz-amino)-4-cyclohexylbutanoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-{[(benzyloxy)carbonyl]amino}-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.

    (2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylbutanoic acid: Similar structure but with a methyl group instead of a cyclohexyl group.

    (2S)-2-{[(benzyloxy)carbonyl]amino}-4-ethylbutanoic acid: Similar structure but with an ethyl group instead of a cyclohexyl group.

Uniqueness

The uniqueness of (S)-2-(Cbz-amino)-4-cyclohexylbutanoic acid lies in its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for designing molecules with specific biological activities.

Properties

IUPAC Name

(2S)-4-cyclohexyl-2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c20-17(21)16(12-11-14-7-3-1-4-8-14)19-18(22)23-13-15-9-5-2-6-10-15/h2,5-6,9-10,14,16H,1,3-4,7-8,11-13H2,(H,19,22)(H,20,21)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIBLMCGEXQOTF-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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